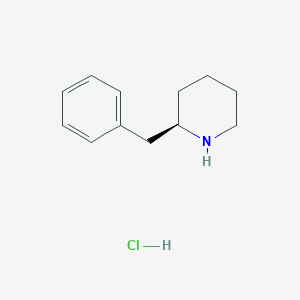

(R)-2-Benzylpiperidine hydrochloride

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural core of a vast array of biologically active molecules. mdpi.comrsc.orgnih.govrsc.orgopenmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in over 60% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgnih.gov Their ubiquity stems from their diverse chemical properties and their ability to engage in various biological interactions. The presence of nitrogen atoms in these rings can influence a molecule's basicity, polarity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles. nih.gov

The structural diversity of nitrogen heterocycles is immense, ranging from five-membered rings like pyrrolidine (B122466) to six-membered rings like piperidine (B6355638). mdpi.comopenmedicinalchemistryjournal.com This structural variety allows for fine-tuning of a molecule's properties to optimize its biological activity. mdpi.com Consequently, nitrogen-containing heterocycles are found in a wide range of pharmaceuticals, including anticancer agents, antivirals, and central nervous system drugs. mdpi.com They are also integral components of many natural products, such as alkaloids, vitamins, and hormones, highlighting their fundamental role in biological processes. mdpi.comnih.gov The continuous exploration of novel nitrogen-containing heterocyclic scaffolds remains a major focus of chemical research, driving the discovery of new therapeutic agents. openmedicinalchemistryjournal.com

The Pivotal Role of Chiral 2-Substituted Piperidines as Synthetic Intermediates

Within the broad class of nitrogen-containing heterocycles, piperidines are particularly significant. nih.gov The piperidine ring is a saturated six-membered heterocycle that is a key structural motif in numerous pharmaceuticals and natural products. nih.govnih.gov When a substituent is introduced at the 2-position of the piperidine ring, a stereocenter is created, leading to the existence of enantiomers. Chiral 2-substituted piperidines are of paramount importance in medicinal chemistry, as the stereochemistry at this position often has a profound impact on the biological activity of the molecule. researchgate.net The two enantiomers of a chiral drug can exhibit different pharmacological effects, with one enantiomer being therapeutically active while the other may be inactive or even cause undesirable side effects. researchgate.net

The synthesis of enantiomerically pure 2-substituted piperidines is a significant challenge in organic synthesis. dicp.ac.cnscilit.com Consequently, the development of stereoselective methods to access these chiral building blocks is an active area of research. dicp.ac.cnnih.gov These chiral piperidine derivatives serve as crucial intermediates in the synthesis of more complex molecules, including potent therapeutic agents. nih.govscilit.com Their utility as synthetic intermediates is underscored by their presence in a wide range of drugs, such as those targeting the central nervous system and infectious diseases. nih.govnih.gov The ability to control the stereochemistry at the 2-position of the piperidine ring is therefore a critical aspect of modern drug discovery and development. researchgate.net

Overview of (R)-2-Benzylpiperidine Hydrochloride within the Context of Stereoselective Chemistry

This compound is a chiral compound that belongs to the class of 2-substituted piperidines. sigmaaldrich.comguidechem.comontosight.ai It consists of a piperidine ring with a benzyl (B1604629) group at the 2-position, with the stereochemistry at this carbon center defined as (R). sigmaaldrich.com The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. As a chiral building block, this compound is a valuable tool in stereoselective synthesis, allowing for the introduction of a defined stereocenter into a target molecule. sigmaaldrich.com

Physicochemical Properties of (R)-2-Benzylpiperidine and its Hydrochloride Salt

| Property | (R)-2-Benzylpiperidine | This compound |

| Molecular Formula | C₁₂H₁₇N | C₁₂H₁₈ClN |

| Molecular Weight | 175.27 g/mol | 211.73 g/mol |

| CAS Number | 203452-46-4 | 192872-58-5 |

| Form | Crystals | Solid |

| Melting Point | 45-50 °C | Not specified |

| Solubility | Soluble in organic solvents | Likely soluble in polar solvents |

Stereoselective Synthetic Approaches to (R)-2-Benzylpiperidine

| Synthetic Strategy | Description | Key Features |

| Enzymatic Transamination | Transaminases are used to stereoselectively introduce an amino group to a ketone precursor, which then undergoes cyclization. | High enantioselectivity, environmentally friendly conditions. |

| Asymmetric Hydrogenation | Pyridinium (B92312) salts are asymmetrically hydrogenated using a chiral catalyst to produce the desired chiral piperidine. | High efficiency and enantioselectivity, but may require specific catalysts. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction, then removed. | Well-established method, but requires additional synthetic steps for attachment and removal of the auxiliary. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-benzylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPBYKFOQQDQSA-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R 2 Benzylpiperidine Hydrochloride

Evolution of Synthetic Approaches to 2-Benzylpiperidine Enantiomers

The development of synthetic routes to enantiopure 2-substituted piperidines has progressed from classical resolution techniques to more sophisticated and efficient asymmetric strategies. researchgate.net Early methods often relied on the separation of racemic mixtures, which is inherently inefficient as it discards half of the material. Subsequent approaches utilized the "chiral pool," employing naturally occurring chiral molecules as starting materials. researchgate.net While effective, this strategy is limited by the availability of suitable chiral precursors.

The quest for greater efficiency and versatility led to the development of reagent-controlled methods, where a stoichiometric amount of a chiral reagent, such as a chiral auxiliary, directs the stereochemical outcome of a reaction. rsc.org For instance, dynamic kinetic resolution using auxiliaries like phenylglycinol has been a documented strategy. rsc.org However, the modern era of synthesis has seen a significant shift towards catalytic enantioselective methods. These approaches, including asymmetric hydrogenation and other organocatalytic or transition-metal-catalyzed transformations, offer the advantage of generating large quantities of a desired enantiomer from a small amount of a chiral catalyst, representing a more atom-economical and sustainable approach. researchgate.netnih.gov Asymmetric hydrogenation of pyridine (B92270) derivatives, in particular, has become a widely studied and powerful tool for accessing enantioenriched 2-substituted piperidines. researchgate.net

Enantioselective Synthesis Strategies for the Piperidine (B6355638) Core

Directly constructing the chiral piperidine core with high enantioselectivity is the cornerstone of modern synthetic efforts. These strategies can be broadly categorized into those mediated by chiral auxiliaries and those employing asymmetric catalysis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. This approach has been successfully applied to the synthesis of chiral 2-arylpiperidines. One notable example involves the cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol, which stereoselectively produces chiral non-racemic bicyclic lactams. rsc.org These lactams serve as versatile intermediates that can be further manipulated to yield either the (R)- or (S)-enantiomer of the target 2-arylpiperidine. rsc.org

Another class of widely used chiral auxiliaries is the oxazolidinones, often employed in asymmetric alkylation and aldol (B89426) reactions. researchgate.net For example, N-acyloxazolidinones can be enolized and reacted with electrophiles, with the bulky auxiliary directing the approach of the electrophile to one face of the enolate, thereby establishing a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the chiral product. Similarly, N-sulfinyl imidate synthons have also been documented as effective reagents for enantioselective piperidine synthesis. rsc.org The use of pseudoephedrine as a chiral auxiliary is another established method; it can be converted to the corresponding amide, and its enolate undergoes diastereoselective alkylation. wikipedia.org The key advantage of these methods is the high degree of stereocontrol, though they require additional steps for attachment and removal of the auxiliary.

Asymmetric catalysis represents a more advanced and efficient strategy, utilizing substoichiometric amounts of a chiral catalyst to generate an enantiomerically enriched product. This field is dominated by organocatalysis and transition metal catalysis.

Organocatalysis employs small, chiral organic molecules to accelerate chemical reactions enantioselectively. For the synthesis of chiral piperidines, several organocatalytic methods have been developed. Proline-based Mannich reactions have been used to synthesize both enantiomers of pelletierine, a 2-substituted piperidine alkaloid, in good yields and reasonable enantiomeric excess (74–80% ee). researchgate.netnih.gov This biomimetic approach offers a protecting-group-free pathway to these important alkaloids. nih.gov

Another powerful strategy is the organocatalytic inverse-demand aza-Diels-Alder reaction. This method can be used to construct highly functionalized, enantiopure piperidines in a single step under mild conditions. thieme-connect.com For instance, the reaction of N-sulfonyl-1-aza-1,3-butadienes with α,β-unsaturated aldehydes, catalyzed by a chiral amine, proceeds via a dienamine intermediate to afford polysubstituted piperidines with excellent enantioselectivity (≥97% ee for the major isomer). thieme-connect.com Organocatalysts have also been used in domino Michael addition/aminalization processes to create polysubstituted piperidines with multiple contiguous stereocenters with high enantioselectivity. acs.org

Transition metal catalysis provides a robust platform for the enantioselective synthesis of 2-substituted piperidines, primarily through the asymmetric hydrogenation of prochiral precursors like pyridines, quinolines, or their derivatives. researchgate.netnih.gov Iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has emerged as a key method, achieving high levels of enantioselectivity (up to 99.3:0.7 er) for a range of α-substituted piperidines. researchgate.net Using specific chiral ligands, such as MeO-BoQPhos with an iridium catalyst, allows for the effective hydrogenation of 2-alkyl N-benzylpyridinium salts with enantiomeric ratios up to 93:7. nih.gov The resulting enantioenriched piperidines are valuable precursors for more complex, biologically interesting molecules. nih.gov Similarly, the iridium-catalyzed hydrogenation of 2-benzylquinolines has been accomplished with high enantioselectivity (up to 96% ee) using a catalyst system composed of [Ir(COD)Cl]2, a bisphosphine ligand, and iodine.

Beyond hydrogenation, transition metal-catalyzed C-C bond formation reactions are also pivotal. These methods create the key carbon skeleton of the target molecule while simultaneously setting the stereochemistry.

Rhodium catalysts are particularly effective for the asymmetric hydrogenation and functionalization of various substrates to produce chiral piperidines. dicp.ac.cn A rhodium-catalyzed reductive transamination reaction allows for the synthesis of a variety of chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which induces chirality on the ring during the transamination process, circumventing the need for complex chiral catalysts or high-pressure H₂. dicp.ac.cn

Rhodium-catalyzed C-H insertion reactions have also been employed to synthesize 2-substituted piperidine analogs. nsf.gov The site selectivity of the C-H functionalization can be controlled by the choice of catalyst and the nitrogen-protecting group. For example, using Rh₂(R-TCPTAD)₄ as a catalyst with N-Boc-piperidine leads to functionalization at the C2 position with high diastereoselectivity and enantioselectivity (11:1 d.r., 93% ee). nsf.gov Furthermore, rhodium-catalyzed asymmetric carbometalation, as part of a reductive Heck reaction, provides access to 3-substituted piperidines, but the principles can be extended to other substitution patterns. nih.gov

The following table summarizes the performance of a selected rhodium catalyst in the C2-functionalization of N-Boc-piperidine.

| Entry | Catalyst | Diazo Compound | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Yield (%) |

| 1 | Rh₂(R-TCPTAD)₄ | Methyl 2-diazo-2-phenylacetate | 11:1 | 93 | 83 |

| 2 | Rh₂(R-TPPTTL)₄ | Methyl 2-diazo-2-phenylacetate | 27:1 | 69 | - |

| Data sourced from a study on rhodium-catalyzed C-H functionalization. nsf.gov |

This table illustrates how catalyst selection directly impacts both the diastereoselectivity and enantioselectivity of the reaction, a key consideration in designing stereoselective syntheses. nsf.gov

Asymmetric Catalysis in Benzylpiperidine Construction

Transition Metal-Catalyzed Asymmetric Hydrogenation and C-C Bond Formation

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

The direct asymmetric hydrogenation of simple pyridines presents significant challenges due to the aromatic stability of the pyridine ring and the potential for both the substrate and the piperidine product to coordinate with and deactivate the metal catalyst. nih.gov A highly effective strategy to overcome these issues involves the activation of the pyridine substrate by converting it into a pyridinium salt. nih.govwhiterose.ac.uk This approach enhances the substrate's reactivity and mitigates catalyst inhibition.

Iridium complexes bearing chiral phosphine (B1218219) ligands have emerged as premier catalysts for this transformation. The key to this method is the in situ formation of a pyridinium salt, such as a pyridinium bromide, from 2-benzylpyridine (B1664053). nih.gov During the hydrogenation process, hydrogen bromide is generated, which then protonates the resulting piperidine product. This formation of the piperidine hydrobromide salt effectively prevents the product from coordinating with the iridium catalyst, thus avoiding catalyst deactivation. nih.gov

This strategy has been successfully applied to a range of 2-substituted pyridinium salts, affording the corresponding chiral piperidines with excellent enantioselectivities. nih.gov The use of chiral phosphole-based ligands, such as MP²-SEGPHOS, in conjunction with an iridium catalyst has also been shown to be highly effective for the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, providing a versatile route to chiral 2-aryl-substituted piperidines. whiterose.ac.uk

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) |

| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ | 600 psi H₂, PhMe/CH₂Cl₂, 28°C, 24h | >95% | 96% |

| N-Benzyl-2-(4-methoxyphenyl)pyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ | 600 psi H₂, PhMe/CH₂Cl₂, 28°C, 24h | >95% | 95% |

| N-Benzyl-2-(4-fluorophenyl)pyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ | 600 psi H₂, PhMe/CH₂Cl₂, 28°C, 24h | >95% | 95% |

| N-Benzyl-2-methylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos/I₂ | 600 psi H₂, PhMe/CH₂Cl₂, 28°C, 24h | >95% | 91% |

This table presents representative results for the iridium-catalyzed asymmetric hydrogenation of various 2-substituted pyridinium salts, demonstrating the high yields and enantioselectivities achievable with this method. nih.gov

Palladium-Catalyzed Methods for Chiral Piperidines

Palladium catalysis offers a versatile platform for the synthesis of chiral piperidines and related nitrogen heterocycles, primarily through cross-coupling and cyclization reactions. While direct asymmetric synthesis of (R)-2-benzylpiperidine via these methods is less common than hydrogenation, palladium-catalyzed reactions are instrumental in constructing substituted piperidine scaffolds that can be precursors to the target molecule or its analogs.

One prominent approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method can be used to build the benzylpiperidine framework by coupling a suitable piperidine-based organoborane reagent with a benzyl (B1604629) halide or vice versa. For instance, a hydroboration of a methylene-piperidine precursor followed by a palladium-catalyzed cross-coupling with a brominated aromatic intermediate has been used to construct complex benzylpiperidine scaffolds. unisi.it

Additionally, palladium-catalyzed cascade reactions provide an efficient means to assemble the quinoline (B57606) core, a related heterocyclic system, from which piperidine structures can be derived through reduction. nih.gov Other palladium-catalyzed methods include diastereoselective reductive cyclizations of amino acetals and Heck reactions, which are valuable for creating precursors to complex heterocyclic molecules. nih.govmdpi.com Ligand-dependent, stereodivergent palladium-catalyzed cycloaddition reactions have also been developed, allowing for the synthesis of multiple stereoisomers of related nitrogen heterocycles by simply switching the chiral ligand. researchgate.net

Chiral Pool-Based Synthetic Routes

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. baranlab.org α-Amino acids are particularly valuable chiral synthons due to their inherent stereochemistry and the presence of versatile functional groups (amino and carboxylic acid) that allow for diverse chemical modifications.

For the synthesis of (R)-2-benzylpiperidine, an amino acid such as L-phenylalanine would be a logical starting material, as it contains the necessary carbon backbone, the benzyl moiety, and a precursor to the required stereocenter. A general synthetic route could involve the reduction of the carboxylic acid functionality of a protected L-phenylalanine to an alcohol, followed by conversion of the alcohol to a leaving group. The amino group could then be suitably functionalized to facilitate an intramolecular cyclization to form the piperidine ring. This strategy ensures that the stereochemistry of the starting amino acid is transferred to the final product. This methodology has been successfully applied to generate enantiopure indolizidine alkaloids from α-amino acids, demonstrating its feasibility for creating complex nitrogen-containing heterocycles.

Chemoenzymatic Deracemization and Enantioselective Processes

Chemoenzymatic methods, particularly enzymatic kinetic resolution (EKR), provide a highly efficient route to enantiopure compounds from racemic mixtures. nih.gov In the context of 2-benzylpiperidine, EKR typically involves the use of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govwikipedia.org

A common approach is the lipase-catalyzed acylation of a racemic precursor. For example, the enzymatic kinetic resolution of racemic 2-piperidineethanol, a close structural analog, has been studied extensively. nih.govnih.gov In this process, the racemic N-protected alcohol is subjected to acylation in the presence of a lipase (B570770) and an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), producing the corresponding ester, while the desired (R)-enantiomer remains as the unreacted alcohol. The two compounds can then be separated. Subsequent chemical steps can convert the resolved alcohol into (R)-2-benzylpiperidine. The choice of the N-protecting group (e.g., Boc, Cbz) and the specific lipase can influence both the reaction rate and the enantioselectivity. nih.gov

| Enzyme Source | N-Protecting Group | Acyl Donor | Enantiomeric Ratio (E) | Selectivity |

| Lipase PS (from Pseudomonas cepacia) | Boc | Vinyl Acetate | 15 | (R)-selective |

| Lipase PS (from Pseudomonas cepacia) | Cbz | Vinyl Acetate | 12 | (R)-selective |

| Porcine Pancreatic Lipase (PPL) | Boc | Vinyl Acetate | 6 | (S)-selective |

| Lipozyme (from Mucor miehei) | Boc | Vinyl Acetate | 4 | (R)-selective |

This table summarizes the results of screening different lipases for the enantioselective acylation of racemic N-protected 2-piperidineethanol, a key precursor type for chiral piperidines. The enantiomeric ratio (E) is a measure of the enzyme's selectivity. nih.gov

Diastereoselective Approaches to Substituted Benzylpiperidine Derivatives

Diastereoselective synthesis is crucial for creating molecules with multiple stereocenters, such as substituted benzylpiperidine derivatives. These methods control the relative stereochemistry of newly formed chiral centers in relation to existing ones.

One common strategy is the hydrogenation of a substituted pyridine precursor, which often proceeds with high diastereoselectivity to yield the cis-isomer of the resulting piperidine. The thermodynamically less stable trans-isomer can then be accessed through a base-mediated epimerization of the cis-product. This approach allows for selective access to both diastereomers from a common intermediate.

Another powerful method is the diastereoselective reductive cyclization of precursors like amino acetals, which can be prepared through reactions such as the nitro-Mannich reaction. nih.gov The stereochemistry of the piperidine product is controlled by the stereocenters established in the acyclic precursor. Furthermore, substrate-controlled additions to chiral carbonyl compounds or imines derived from piperidine precursors can introduce new substituents with a high degree of diastereocontrol, influenced by the steric and electronic properties of the existing chiral scaffold.

Optimization of Synthetic Pathways for Enhanced Enantiomeric Purity and Yield

Process Intensification and Scalability Considerations

Translating a synthetic route from the laboratory to an industrial scale requires careful consideration of safety, cost, and efficiency. Process intensification aims to develop safer, cleaner, and more energy-efficient manufacturing processes.

For the synthesis of (R)-2-benzylpiperidine hydrochloride, scalable methods like catalytic hydrogenation are highly attractive. Asymmetric hydrogenation of pyridinium salts can be performed on a large scale, and the conditions are often practical for industrial settings. nih.gov The development of efficient and scalable syntheses for related chiral piperidine intermediates has been demonstrated, often involving a sequence of reduction, epoxidation, and ring-opening reactions, followed by a classical resolution step with a chiral acid. Such processes are designed to be robust, avoiding hazardous reagents and difficult purifications, ultimately leading to a cost-effective and safe route for producing multi-kilogram quantities of the target compound.

2

The synthesis of enantiomerically pure piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. Achieving high stereoselectivity in the synthesis of this compound requires specialized asymmetric methodologies. Key strategies include the use of chiral auxiliaries to direct transformations and asymmetric catalysis, particularly asymmetric hydrogenation, which offers a direct and efficient route to the chiral piperidine core.

One of the most powerful and atom-economical methods for accessing enantioenriched piperidines is the asymmetric hydrogenation of prochiral precursors such as pyridinium salts. nih.govnih.gov This approach involves the use of a chiral transition-metal catalyst, typically based on iridium or rhodium, to facilitate the stereoselective addition of hydrogen across the double bonds of the aromatic ring. nih.govnih.govualberta.ca

A notable strategy involves the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts. By converting the pyridine precursor into a pyridinium salt, the aromatic system is activated for reduction, and the strong coordination of the resulting piperidine product to the metal catalyst, which can cause catalyst deactivation, is mitigated. dicp.ac.cn This method has demonstrated high efficiency and enantioselectivity for a range of 2-alkyl and 2-aryl substituted pyridinium salts, providing a direct pathway to chiral piperidines. nih.govdicp.ac.cn

Detailed research findings have shown that the choice of chiral ligand is crucial for achieving high enantioselectivity. For instance, ligands such as MeO-BoQPhos and (R)-SynPhos have been successfully employed in iridium-catalyzed hydrogenations, yielding products with high enantiomeric excess (ee) or enantiomeric ratio (er). nih.govdicp.ac.cn The reaction conditions, including solvent, pressure, and temperature, are also optimized to maximize both yield and stereoselectivity. dicp.ac.cn Following the asymmetric hydrogenation, the N-protecting group (often a benzyl group) can be removed, and the resulting chiral piperidine can be converted to its hydrochloride salt. nih.gov

| Precursor | Catalyst System | Ligand | Yield (%) | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}2] | (R)-SynPhos | 93 | 92% ee | dicp.ac.cn |

| N-Benzyl-2-(2-bromophenyl)pyridinium bromide | [{Ir(cod)Cl}2] | MeO-BoQPhos | >95 | 93:7 er | nih.gov |

| N-Benzyl-2-methylpyridinium bromide | [{Ir(cod)Cl}2] | (R)-SynPhos | 85 | 86% ee | dicp.ac.cn |

2 Green Chemistry Principles in (R)-2-Benzylpiperidine Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like (R)-2-benzylpiperidine is crucial for developing sustainable and environmentally responsible manufacturing processes. jocpr.comresearchgate.net These principles focus on minimizing waste, reducing the use of hazardous substances, and maximizing efficiency in terms of atoms, steps, and energy. nih.gov

Catalysis and Atom Economy

Catalysis is a cornerstone of green chemistry, and catalytic routes are preferred over stoichiometric ones. researchgate.net The asymmetric hydrogenation of a 2-benzylpyridine precursor is an excellent example of a green synthetic approach. This method utilizes a small amount of a transition-metal catalyst to generate a large quantity of the chiral product, avoiding the use of stoichiometric chiral reagents that are consumed in the reaction. mdma.ch

Furthermore, hydrogenation reactions are inherently atom-economical. nih.govjocpr.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. In an ideal hydrogenation, the precursor molecule reacts with hydrogen gas (H₂) to form the final product with no other byproducts, resulting in 100% atom economy. jocpr.com This contrasts sharply with reactions that generate significant amounts of waste, such as those employing stoichiometric reducing agents or resolving agents for separating enantiomers.

| Principle | Application in (R)-2-Benzylpiperidine Synthesis | Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of Iridium or Rhodium catalysts for asymmetric hydrogenation. | Reduces waste by avoiding stoichiometric reagents; allows for catalyst recycling. | nih.govresearchgate.net |

| Atom Economy | Asymmetric hydrogenation of 2-benzylpyridine precursor. | Maximizes the incorporation of reactant atoms into the final product, approaching 100% efficiency. | nih.govjocpr.comrsc.org |

| Safer Solvents | Exploration of greener solvents to replace chlorinated solvents or hydrocarbons like toluene (B28343). | Reduces environmental impact and improves worker safety. | mdpi.com |

| Step Economy | Direct asymmetric hydrogenation provides a more concise route compared to multi-step chiral auxiliary methods. | Reduces overall resource consumption (solvents, energy) and waste generation. | nih.gov |

Solvents and Reaction Conditions

The choice of solvent is another critical aspect of green synthesis. mdpi.com While many catalytic hydrogenations are performed in solvents like toluene or dichloromethane, which have environmental and health concerns, research is ongoing to replace these with greener alternatives. dicp.ac.cnmdpi.com The development of catalysts that are effective in more benign solvents, such as alcohols, esters, or even water, is a key goal in green chemistry. mdpi.com Additionally, optimizing reaction conditions to be milder (e.g., lower temperatures and pressures) contributes to a more energy-efficient and sustainable process. mdpi.com Solvent-free, or neat, reaction conditions represent an ideal scenario, completely eliminating solvent waste. mdpi.com

By integrating principles like catalysis, maximizing atom economy, and utilizing safer solvents, the synthesis of this compound can be made significantly more sustainable, aligning with the broader goals of green chemistry in the pharmaceutical industry. mdpi.com

Chemical Transformations and Derivatization of R 2 Benzylpiperidine Hydrochloride

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the (R)-2-benzylpiperidine ring is a nucleophilic and basic center, making it the most reactive site for a variety of chemical transformations. As a secondary amine, it readily participates in reactions such as alkylation, acylation, and the formation of more complex heterocyclic systems.

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for derivatizing the piperidine nitrogen. These modifications are often employed to synthesize compounds with specific pharmacological profiles or to introduce functional handles for further chemical elaboration.

N-Alkylation typically involves the reaction of (R)-2-benzylpiperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net Another effective method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation is achieved by treating (R)-2-benzylpiperidine with an acylating agent such as an acid chloride or anhydride. This reaction is usually performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. These reactions lead to the formation of N-acylpiperidine derivatives, which are important intermediates in drug synthesis.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Piperidines This table is generated based on common synthetic procedures for piperidine derivatives.

| Transformation | Reagent(s) | Base/Catalyst | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH, or Et₃N | DMF, Acetonitrile | Room temp. to 70°C |

| N-Acylation | Acid Chloride (RCOCl) | Pyridine (B92270) or Et₃N | CH₂Cl₂, THF | 0°C to room temp. |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine or Et₃N | CH₂Cl₂ | 0°C to room temp. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Acetic Acid (catalyst) | Dichloroethane | Room temp. |

Formation of N-Heterocyclic Architectures

The nucleophilic nitrogen of (R)-2-benzylpiperidine can be incorporated into larger, more complex heterocyclic structures. This is typically achieved through condensation reactions with molecules containing two or more electrophilic centers. For instance, reaction with a bifunctional electrophile can lead to the formation of fused or bridged bicyclic systems. researchgate.net While specific examples starting directly from (R)-2-benzylpiperidine are specialized, the general principle involves leveraging the nitrogen as a key building block for constructing novel scaffolds in drug discovery. nih.govmdpi.com

Nitrogen Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent it from interfering with reactions at other sites on the molecule, such as the piperidine ring itself. This is accomplished using nitrogen protecting groups.

The most common protecting group for secondary amines like (R)-2-benzylpiperidine is the tert-butoxycarbonyl (Boc) group. It is easily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), regenerating the secondary amine.

Other protecting groups, such as the benzyloxycarbonyl (Cbz) group or various sulfonyl groups (e.g., tosyl), can also be employed depending on the specific requirements of the synthetic route. The choice of protecting group is crucial as it can also influence the reactivity and selectivity of subsequent reactions, such as α-functionalization.

Stereochemical Integrity During Chemical Modifications

A critical consideration in the chemistry of (R)-2-benzylpiperidine is the preservation of the stereocenter at the C2 position. For most reactions occurring at the nitrogen atom (N-alkylation, N-acylation, protection), the C2 stereocenter is not directly involved in the bond-breaking or bond-forming steps. Consequently, these reactions typically proceed with complete retention of the (R)-configuration.

However, any reaction that could potentially involve the α-carbon (C2) or lead to epimerization requires careful selection of reagents and conditions. For example, conditions that might lead to the formation of an enamine or iminium ion intermediate could potentially compromise stereochemical integrity if not properly controlled. Modern synthetic methods are generally designed to be highly stereospecific, ensuring that the chirality of the starting material is maintained throughout the synthetic sequence. nih.govnih.gov

Functionalization of the Piperidine Ring System

Beyond modifying the nitrogen atom, the carbon framework of the piperidine ring itself can be functionalized. This allows for the introduction of additional substituents, which can significantly alter the molecule's properties.

α-Functionalization Adjacent to Nitrogen and Stereocenter

Functionalization of the C2 position (the α-carbon, which is also the stereocenter) is a powerful strategy for creating complex and diverse molecular architectures. However, this is challenging due to the need for high regio- and stereoselectivity. Modern organic synthesis has provided several advanced methods to achieve this.

One prominent strategy is the directed metalation-trapping sequence. This involves deprotonation of the α-carbon using a strong base, typically an organolithium reagent, often in the presence of a chiral ligand like (-)-sparteine (B7772259) to control the stereochemistry. whiterose.ac.uk The resulting organometallic intermediate is then trapped with an electrophile to introduce a new substituent. The presence of an N-protecting group, such as the Boc group, is essential for this process, as it acidifies the α-protons and directs the deprotonation. whiterose.ac.ukwhiterose.ac.uk

Another powerful approach is rhodium-catalyzed C-H insertion. In this method, an N-protected piperidine is reacted with a donor/acceptor carbene in the presence of a chiral rhodium catalyst. The catalyst and the specific N-protecting group can control the site-selectivity, enabling the targeted functionalization of the C2 position to generate 2-substituted analogues with high diastereoselectivity. researchgate.net

Table 2: Modern Methods for α-Functionalization of Piperidines This table summarizes advanced synthetic methods applicable for the C2 functionalization of N-protected (R)-2-benzylpiperidine.

| Method | Key Reagents | Typical N-Protecting Group | Outcome | Stereocontrol |

|---|---|---|---|---|

| α-Lithiation-Trapping | s-BuLi, Electrophile (E+) | Boc | Forms C2-E bond | Often directed by chiral ligands (e.g., (-)-sparteine) |

| Rhodium-Catalyzed C-H Insertion | Rh₂(catalyst), Donor/Acceptor Carbene | Boc, Brosyl | Forms C2-C bond | Controlled by the chiral rhodium catalyst |

| Photoredox Catalysis | Photocatalyst, Light, Radical Precursor | Various | Radical addition at C2 | Can be achieved with chiral catalysts |

These methods underscore the sophisticated strategies available to chemists for the precise modification of the (R)-2-benzylpiperidine scaffold, enabling the synthesis of a wide array of complex chiral molecules for various applications.

Regioselective Substitution on the Piperidine Ring

The piperidine ring of (R)-2-benzylpiperidine offers several positions for substitution, though the nitrogen atom is the most nucleophilic and sterically accessible site. Consequently, N-alkylation and N-acylation are the most common and straightforward regioselective transformations. Direct functionalization of the carbon atoms of the piperidine ring, particularly at the C-3 position, is more challenging due to electronic effects but can be achieved through specific synthetic strategies. nih.gov

The secondary amine of the piperidine ring readily undergoes reactions with various electrophiles. N-alkylation can be accomplished using alkyl halides, such as alkyl bromides or iodides, often in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrohalic acid formed during the reaction. echemi.comresearchgate.net Solvents like acetonitrile or dimethylformamide (DMF) are commonly employed. researchgate.net Similarly, N-acylation can be performed using acyl chlorides or acid anhydrides in the presence of a base. nih.gov

Direct C-H functionalization of the piperidine ring is a more complex endeavor. The C-2 and C-6 positions are electronically activated due to their proximity to the nitrogen atom. nih.gov However, the C-3 position is deactivated towards certain reactions, like carbene C-H insertions, because of the inductive electron-withdrawing effect of the nitrogen. nih.gov Despite this deactivation, indirect methods have been developed to introduce substituents at the C-3 position. One such strategy involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov This approach bypasses the challenge of direct C-H activation at the deactivated C-3 position.

| Reaction Type | Position | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | N-1 | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF) | N-Alkyl-2-benzylpiperidine | researchgate.netgoogle.com |

| N-Acylation | N-1 | Acyl chloride (e.g., R-COCl), Base (e.g., Triethylamine), Solvent (e.g., THF) | N-Acyl-2-benzylpiperidine | nih.gov |

| C-H Functionalization (Indirect) | C-3 | Multi-step sequence: Cyclopropanation of tetrahydropyridine followed by reductive ring-opening | 3-Substituted-2-benzylpiperidine | nih.gov |

Transformations of the Benzyl (B1604629) Moiety

The benzyl group attached to the piperidine ring provides two main sites for chemical modification: the aromatic ring and the benzylic carbon. Both sites can be selectively functionalized to introduce a wide array of substituents and functional groups.

The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The alkylpiperidine substituent is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho (C-2' and C-6') and para (C-4') to the point of attachment. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce various functional groups onto the phenyl ring. The choice of reagents and conditions can influence the regioselectivity of these substitutions. For example, derivatives of benzylpiperidine with 4-methyl, 4-halo, and 3,4-dichloro substituents on the benzyl ring have been synthesized. wikipedia.org

The benzylic carbon (the CH₂ group connecting the phenyl ring and the piperidine ring) is another site of reactivity. The C-H bonds at this position are weaker than typical alkyl C-H bonds and are susceptible to oxidation. masterorganicchemistry.com Benzylic oxidation can convert the methylene (B1212753) group into a carbonyl group (ketone), forming derivatives like α-keto-2-benzylpiperidine. wikipedia.orgmdpi.com A variety of oxidizing agents can be used for this transformation, including potassium permanganate (B83412) (KMnO₄) or reagents used in metal-catalyzed aerobic oxidations. masterorganicchemistry.comresearchgate.net This transformation is a fundamental method for C-H functionalization, allowing for the conversion of readily available precursors into high-value products. mdpi.com Furthermore, the entire benzyl group can be cleaved from the piperidine nitrogen under certain reductive conditions, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which can be useful for deprotection strategies in a larger synthetic scheme. vanderbilt.edu

| Reaction Type | Site | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Phenyl Ring (ortho, para positions) | Varies (e.g., HNO₃/H₂SO₄ for nitration; Br₂/FeBr₃ for bromination) | Substituted Phenyl Ring | wikipedia.org |

| Benzylic Oxidation | Benzylic Carbon | Oxidizing agents (e.g., KMnO₄, O₂/Metal Catalyst) | α-Keto-2-benzylpiperidine | wikipedia.orgmasterorganicchemistry.commdpi.com |

| Hydrogenolysis (Debenzylation) | C-N bond | H₂, Pd/C | Piperidine (loss of benzyl group) | vanderbilt.edu |

Applications of R 2 Benzylpiperidine Hydrochloride in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

The primary value of a chiral molecule like (R)-2-benzylpiperidine lies in its potential to serve as a foundational piece, or "chiral building block," for the synthesis of more complex, stereochemically-defined molecules. acs.orgresearchgate.net The fixed (R) configuration at the C2 position can be used to influence the stereochemistry of subsequent reactions, leading to the creation of specific isomers of a target molecule.

Synthesis of Defined Stereochemical Scaffolds

Chiral piperidines are integral components of numerous bioactive natural products and pharmaceutical agents. doaj.org Synthetic chemists utilize these scaffolds to build molecules with precise three-dimensional arrangements, which is often crucial for biological activity. A molecule like (R)-2-benzylpiperidine could theoretically be employed as a starting point. Functionalization of the nitrogen atom or other positions on the ring would lead to more elaborate structures where the stereocenter from the original piperidine (B6355638) unit is preserved. For instance, methods for creating chiral 2-substituted 4-piperidone (B1582916) building blocks are valuable as they serve as templates for drug analogues. kcl.ac.uksemanticscholar.org

Precursors for Polycyclic Systems

The piperidine ring is a common feature in many polycyclic alkaloids. researchgate.net Synthetic strategies often involve the annulation of additional rings onto a pre-existing piperidine core. In principle, (R)-2-benzylpiperidine could be a precursor in such a synthesis. By modifying the benzyl (B1604629) group and the piperidine nitrogen, a chemist could construct fused or bridged ring systems, leading to complex polycyclic architectures. For example, catalytic cycloisomerization reactions are a powerful method for creating diverse polycyclic compounds from simpler building blocks. rsc.org

Role in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst Precursor

A significant application for chiral molecules is in the field of asymmetric catalysis, where they are used to create catalysts that can selectively produce one enantiomer of a product over the other. mdpi.com This can be achieved by incorporating the chiral molecule into a metal complex (as a chiral ligand) or by using it directly as an organocatalyst.

Design and Synthesis of Chiral Ligands Derived from (R)-2-Benzylpiperidine

Chiral ligands are organic molecules that bind to a metal center, creating a chiral environment that directs the outcome of a catalytic reaction. The design of such ligands is a major focus of chemical research. A derivative of (R)-2-benzylpiperidine could be synthesized to contain additional coordinating atoms (like phosphorus, oxygen, or another nitrogen), making it suitable for complexation with transition metals such as rhodium, palladium, or nickel. nih.gov While many chiral backbones are used for this purpose, specific examples detailing the synthesis of ligands from (R)-2-benzylpiperidine are not prominent in the literature.

Enantioselective Reactions Catalyzed by (R)-2-Benzylpiperidine Derivatives

Once a chiral ligand or organocatalyst is formed, it can be used to catalyze a wide range of enantioselective reactions. The catalyst's structure is key to achieving high levels of stereocontrol.

Asymmetric Inductions in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. Performing this transformation asymmetrically is of paramount importance for the synthesis of pharmaceuticals and other fine chemicals. Chiral catalysts derived from amines and other scaffolds are frequently used in reactions like alkylations, aldol (B89426) reactions, and Michael additions to create new stereocenters with high enantiomeric excess. nih.govmdpi.com For example, Ni/photoredox dual catalysis has been successfully used for the enantioselective arylation of N-heteroaryl trifluoroborates using bi-oxazoline (BiOX) ligands, demonstrating a powerful method for C-C bond formation. nih.gov A catalyst incorporating the (R)-2-benzylpiperidine framework would be expected to influence the stereochemical outcome of such transformations, although specific research demonstrating this application is not currently available.

Despite a comprehensive search of scientific literature, specific applications of (R)-2-Benzylpiperidine hydrochloride in the fields of enantioselective hydrogenation and the synthesis of stereochemically defined chemical probes are not extensively documented in readily available resources. General information regarding the use of chiral piperidine derivatives in asymmetric synthesis and medicinal chemistry is available, but detailed research findings and data tables specifically concerning the this compound enantiomer in the requested contexts could not be located.

Therefore, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline focusing solely on "this compound" with the required detailed research findings and data tables for the specified subsections. The available scientific literature does not appear to contain the specific data necessary to fulfill this request.

Advanced Spectroscopic and Computational Characterization of R 2 Benzylpiperidine Hydrochloride

Determination of Absolute Configuration

The spatial arrangement of atoms in a chiral molecule is known as its absolute configuration. wikipedia.org For pharmaceutical compounds, unambiguously determining the absolute configuration of each chiral center is a critical regulatory requirement and essential for understanding its pharmacological activity. researchgate.net

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of chiral molecules in their solid state. wikipedia.orgunits.it This technique provides a precise three-dimensional map of electron density within a single crystal, allowing for the accurate determination of bond lengths, bond angles, and the spatial relationship between all atoms, thus confirming the stereochemistry. units.it

For a molecule like (R)-2-Benzylpiperidine hydrochloride, obtaining a suitable single crystal is the prerequisite for analysis. units.it The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the construction of a model of the crystal lattice, which is composed of repeating units called unit cells. units.it The contents of the asymmetric unit, the smallest unique part of the unit cell, are determined, revealing the molecular structure. units.it

While a specific crystallographic study for this compound is not detailed in the provided literature, studies on substituted piperidine (B6355638) derivatives illustrate the typical outcomes of such analyses. For instance, the analysis of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime revealed a monoclinic space group P1 21/c 1 with four molecules per unit cell. researchgate.net Such studies provide definitive proof of the stereochemical configuration and detailed conformational information, such as the chair conformation of the piperidine ring and the specific orientations (axial or equatorial) of its substituents. researchgate.net

Table 1: Representative Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P1 2₁/c 1 | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

| Conformation | Chair | researchgate.net |

This table illustrates the type of data obtained from an X-ray crystallography study of a related piperidine compound.

When single crystals suitable for X-ray analysis cannot be obtained, or when the configuration in solution is of primary interest, chiral spectroscopic methods provide powerful alternatives. nih.gov Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) are two such techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov

VCD spectroscopy, which operates in the infrared region of the spectrum, is particularly effective for determining the absolute configuration of small organic molecules in solution. hindsinstruments.comyoutube.com A VCD spectrum provides information about the stereochemistry of a molecule because the VCD signs (+/-) are highly sensitive to the three-dimensional arrangement of atoms. researchgate.net The standard method involves measuring the experimental VCD spectrum of the compound and comparing it to the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.netyoutube.com A good match between the experimental and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) allows for an unambiguous assignment of the absolute configuration. hindsinstruments.com This approach has become a reliable alternative to X-ray crystallography for the pharmaceutical industry. nih.govyoutube.com

For this compound, a VCD analysis would involve:

Recording the experimental IR and VCD spectra in a suitable solvent.

Performing DFT calculations to predict the theoretical IR and VCD spectra for the (R)-enantiomer.

Comparing the experimental and theoretical spectra. The absolute configuration is confirmed if the calculated spectrum for the R-enantiomer matches the experimental spectrum.

This combination of experimental spectroscopy and theoretical calculation provides a high degree of confidence in the assignment of absolute configuration for molecules in their solution state. researchgate.net

Conformational Analysis of the Piperidine Ring and Substituent Effects

For 2-substituted piperidines, the orientation of the substituent is influenced by a variety of steric and electronic factors. nih.gov In the case of (R)-2-Benzylpiperidine, the benzyl (B1604629) group at the C2 position can adopt either an axial or an equatorial position. Computational studies on analogous 2-substituted N-acylpiperidines have shown a strong preference for the axial orientation of the 2-substituent. nih.govacs.org This preference is attributed to a phenomenon known as pseudoallylic strain, which arises from the partial double-bond character of the C–N bond when the nitrogen's lone pair is conjugated with an adjacent π-system. nih.govacs.org This strain forces the 2-substituent into the axial position to minimize steric repulsion. nih.gov

While the hydrochloride salt of (R)-2-Benzylpiperidine involves a protonated, sp³-hybridized nitrogen, steric interactions still play a crucial role. Quantum mechanics calculations on related 2-methyl-1-phenylpiperidine models indicate that the axial conformer is modestly favored over the equatorial one, with a calculated energy difference (ΔG) of -1.0 kcal/mol. nih.gov This preference for the axial orientation can increase the molecule's three-dimensionality, which can be significant for its interaction with protein binding sites. nih.govacs.org The equilibrium between chair and less stable twist-boat conformations is also a factor, though the chair conformation is generally more favorable. nih.gov

Table 2: Calculated Energy Differences for Axial vs. Equatorial Conformers in a Model Piperidine System

| Compound | Favored Conformer | ΔG (kcal/mol) | Theoretical Method | Source |

| 1,2-dimethylpiperidine | Equatorial | +1.8 | M06-2X | nih.gov |

| 2-methyl-1-phenylpiperidine | Axial | -1.0 | M06-2X | nih.gov |

This table showcases how the substituent on the nitrogen atom influences the conformational preference of the 2-substituent.

Theoretical Studies and Computational Chemistry

Computational chemistry provides indispensable tools for characterizing the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations can be used to optimize the molecular geometry, determine the relative energies of different conformers, and simulate spectroscopic data. nih.govresearchgate.net

DFT studies, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d), can accurately predict the equilibrium geometry, including the chair conformation of the piperidine ring and the preferred orientation of the benzyl substituent. nih.govnih.gov These calculations can quantify the energy difference between the axial and equatorial conformers, confirming the most stable structure. nih.gov

Furthermore, DFT is essential for interpreting chiral spectroscopic data. As mentioned in section 5.1.2, the theoretical VCD spectrum calculated with DFT is a critical component in assigning the absolute configuration from experimental data. researchgate.net DFT can also be used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Table 3: Key Molecular Properties Obtainable from DFT Calculations

| Property | Description | Relevance |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Predicts bond lengths, angles, and stable conformation. |

| Relative Energies | Energy differences between various conformers (e.g., axial vs. equatorial). | Determines the most stable conformer and conformational preferences. |

| Vibrational Frequencies | Calculated IR and VCD spectra. | Essential for assigning absolute configuration from experimental spectra. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Provides insight into electronic transitions, reactivity, and stability. |

While DFT calculations are excellent for identifying stable, low-energy structures, Molecular Dynamics (MD) simulations provide a powerful method for exploring the full conformational landscape of a molecule in a dynamic environment, such as in solution. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular flexibility and dynamics. mdpi.comresearchgate.net

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its behavior over nanoseconds or longer. nih.gov This approach allows for the observation of:

Conformational Transitions: The simulation can capture the dynamic interconversion between different conformations, such as the transition from an equatorial to an axial orientation of the benzyl group or ring-puckering dynamics.

Solvent Effects: It explicitly models the interactions between the solute and solvent molecules, providing a realistic picture of how the solvent influences conformational preferences.

Thermodynamic Properties: By analyzing the simulation trajectory, one can estimate the relative populations of different conformers and calculate the free energy differences between them, offering a more complete understanding of the conformational equilibrium. mdpi.com

MD simulations are thus invaluable for understanding the dynamic behavior of flexible molecules like this compound, providing insights into the range of shapes the molecule can adopt in a physiological environment, which is crucial for understanding its interactions with biological systems. researchgate.netresearcher.life

Computational Predictions of Reactivity and Stereoselectivity

Computational chemistry serves as a powerful tool in modern organic chemistry, offering profound insights into the reactivity and stereoselectivity of complex molecules. For a chiral compound such as this compound, theoretical calculations can predict its behavior in chemical reactions, guiding synthetic strategies and explaining experimentally observed outcomes. These predictive models are particularly valuable for understanding how the stereochemistry at the C2 position and the presence of the benzyl group influence the molecule's reactivity.

Theoretical Frameworks for Reactivity Prediction

The reactivity of (R)-2-Benzylpiperidine can be computationally modeled using several theoretical frameworks. Density Functional Theory (DFT) is a commonly employed method for investigating the electronic structure and energetics of molecules. researchgate.net By calculating molecular orbitals, electron density distribution, and electrostatic potential maps, DFT can identify sites within the molecule that are susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen atom of the piperidine ring is expected to be a primary nucleophilic center, and its reactivity can be quantified through calculated parameters such as Fukui indices and local softness.

Molecular Electron Density Theory (MEDT) provides another lens through which to view chemical reactivity. MEDT focuses on the changes in electron density during a reaction, offering a detailed understanding of bond formation and breaking processes. nih.govmdpi.com This theory is particularly useful for analyzing pericyclic reactions, such as cycloadditions, where the stereochemical outcome is paramount. By analyzing the electron localization function (ELF), researchers can characterize the nature of chemical bonds and lone pairs, providing a clear picture of the electronic changes along a reaction pathway. nih.gov

Modeling Stereoselectivity

The (R)-configuration of 2-Benzylpiperidine is a critical determinant of its stereoselective reactions. Computational models can predict which diastereomeric product is likely to form when the molecule reacts with other chiral or prochiral reagents. This is achieved by calculating the transition state energies for all possible reaction pathways. The pathway with the lowest activation energy corresponds to the kinetically favored product.

For example, in an alkylation reaction at the nitrogen atom, the approach of the electrophile can be influenced by the steric hindrance imposed by the benzyl group. Computational modeling can precisely quantify the energetic differences between the various transition states, thereby predicting the diastereomeric ratio of the products. These calculations often involve sophisticated models that account for solvent effects, as the polarity of the reaction medium can significantly influence transition state geometries and energies.

Case Study: Hypothetical Reaction Analysis

To illustrate the predictive power of computational chemistry, consider the hypothetical nucleophilic substitution reaction of (R)-2-Benzylpiperidine with a generic electrophile. A computational study would typically involve the following steps:

Conformational Analysis: The first step is to identify the most stable conformation of this compound. The piperidine ring can exist in different chair and boat conformations, and the orientation of the benzyl group will also vary.

Reaction Pathway Mapping: Potential energy surfaces are calculated for the reaction with the chosen electrophile. This involves locating the transition states that connect the reactants to the products.

Energy Calculations: The energies of the reactants, transition states, and products are calculated at a high level of theory. The difference in energy between the transition states leading to different stereoisomers allows for the prediction of the reaction's stereoselectivity.

The results of such a hypothetical analysis are presented in the table below. In this illustrative example, two possible transition states (TS1 and TS2) lead to the formation of two different diastereomeric products (Product A and Product B).

| Parameter | Transition State 1 (TS1) | Transition State 2 (TS2) |

| Product Formed | Product A (R,R) | Product B (R,S) |

| Activation Energy (kcal/mol) | 15.2 | 18.5 |

| Predicted Product Ratio | 95 : 5 | |

| Key Interatomic Distance (Å) | N-C(electrophile): 2.1 | N-C(electrophile): 2.3 |

This table is for illustrative purposes only and does not represent real experimental or computational data.

The lower activation energy for TS1 suggests that the formation of Product A is kinetically favored. This preference can often be rationalized by examining the geometries of the transition states, where steric clashes or favorable electronic interactions can stabilize one pathway over the other.

Emerging Research Directions and Future Prospects for R 2 Benzylpiperidine Hydrochloride

Development of Innovative and Sustainable Synthetic Strategies

The synthesis of enantiomerically pure 2-substituted piperidines like (R)-2-Benzylpiperidine is a significant area of research. Traditional methods often require complex multi-step processes, but modern strategies are increasingly focused on sustainability, efficiency, and stereoselectivity.

One of the most promising innovative approaches involves biocatalysis. The use of enzymes, such as transaminases, offers a green and highly selective route to chiral amines. Transaminases can catalyze the asymmetric amination of a corresponding ketone precursor, directly establishing the desired stereocenter at the C2 position with high enantiomeric excess. rsc.org This method avoids the need for chiral auxiliaries or expensive metal catalysts, often operates in aqueous media under mild conditions, and can be scaled up for industrial production. rsc.org Another biocatalytic strategy involves the enzymatic C–H oxidation of piperidine (B6355638) feedstocks, which can introduce functionality at specific positions, followed by further chemical modification. youtube.com

Metal-catalyzed asymmetric hydrogenation is another key strategy. Iridium catalysts, in particular, when used with chiral ligands, have proven effective for the asymmetric hydrogenation of N-substituted pyridinium (B92312) salts, which can be precursors to chiral 2-substituted piperidines. This method can achieve high enantiomeric ratios, providing a reliable route to the desired (R)-enantiomer. Research in this area focuses on developing more active and robust catalysts that can operate at lower loadings and under milder conditions.

Furthermore, advances in cyclization reactions, such as the aza-Michael reaction, provide powerful pathways for constructing the piperidine ring. These reactions can be designed to proceed with high stereocontrol, building molecular complexity rapidly from simpler acyclic precursors.

Table 1: Comparison of Modern Synthetic Strategies for Chiral 2-Substituted Piperidines

| Synthetic Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis (Transaminases) | Use of enzymes for asymmetric amination of ketones. rsc.org | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly (often in water), scalable. rsc.org | Substrate scope limitations, enzyme stability and cost. |

| Asymmetric Hydrogenation | Iridium, Rhodium, or Ruthenium catalysts with chiral ligands reduce pyridinium salts or related precursors. | High enantioselectivity, applicable to a range of substrates. | Cost of precious metal catalysts, need for high-pressure hydrogen. |

| Stereoselective Cyclization | Intramolecular reactions like the aza-Michael addition to form the piperidine ring. | Rapid construction of the heterocyclic core, potential for domino reactions. | Control of stereochemistry can be challenging, may require complex precursors. |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

While (R)-2-Benzylpiperidine hydrochloride is primarily known as a synthetic intermediate for pharmaceuticals, its inherent chirality and structural features suggest potential applications in catalysis, an area that remains largely unexplored. wikipedia.org The piperidine scaffold is a privileged structure in organocatalysis, where related molecules are used to catalyze a wide range of asymmetric transformations.

Future research could investigate the utility of (R)-2-Benzylpiperidine and its derivatives as organocatalysts. For example, chiral amines are known to catalyze reactions via enamine or iminium ion intermediates. A potential research direction would be to explore if (R)-2-Benzylpiperidine can act as an effective catalyst for reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. mdpi.com

Additionally, (R)-2-Benzylpiperidine could serve as a chiral ligand for transition metal catalysis. The nitrogen atom of the piperidine ring can coordinate to a metal center, creating a chiral environment that could induce asymmetry in reactions like hydrogenations, cross-couplings, or allylic alkylations. nih.gov The benzyl (B1604629) substituent at the C2 position would provide steric bulk that could be crucial for achieving high levels of stereocontrol. This represents a significant opportunity for discovery, as the current literature focuses on the synthesis and biological activity of its derivatives rather than its direct application in catalysis.

Integration into Continuous Flow Chemistry for Efficient Synthesis

Continuous flow chemistry is revolutionizing pharmaceutical manufacturing by offering safer, more efficient, and scalable processes compared to traditional batch synthesis. ontosight.ai The application of this technology to the synthesis of chiral piperidines, including (R)-2-Benzylpiperidine, is a key area of emerging research.

Recent studies have demonstrated the successful synthesis of α-chiral piperidines using highly diastereoselective continuous flow protocols. wikipedia.orgresearchgate.net In a typical setup, reagents are pumped through heated or cooled reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. wikipedia.org This fine control often leads to higher yields, improved selectivity, and reduced reaction times—often from hours to mere minutes. wikipedia.orgresearchgate.net

For the synthesis of 2-substituted piperidines, a flow process might involve the reaction of an N-protected halo-imine with a Grignard reagent. wikipedia.orgresearchgate.net The short residence times minimize the formation of byproducts, and the automated nature of the system enhances reproducibility. wikipedia.org Importantly, scaling up production in a flow system is achieved by simply running the system for a longer duration or by using parallel reactors, bypassing the complex and often problematic issues associated with scaling up batch reactions. This technology not only accelerates the synthesis of chiral building blocks like (R)-2-Benzylpiperidine but also aligns with the principles of green chemistry by reducing waste and energy consumption. ontosight.ai

Table 2: Performance of Continuous Flow vs. Batch Processing for α-Chiral Piperidine Synthesis

| Parameter | Continuous Flow Protocol | Traditional Batch Process |

|---|---|---|

| Reaction Time | Minutes wikipedia.orgresearchgate.net | Hours to days |

| Yield | Typically >80% wikipedia.orgresearchgate.net | Often lower and more variable |

| Diastereoselectivity | Excellent (often >90:10 dr) wikipedia.orgresearchgate.net | Can be lower and harder to control |

| Scalability | Straightforward; "scale-out" or longer run times | Complex; requires re-optimization of conditions |

| Safety | Enhanced due to small reaction volumes ontosight.ai | Higher risks with large volumes of reagents |

Advanced Computational Design and Optimization of (R)-2-Benzylpiperidine-Derived Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For systems derived from (R)-2-Benzylpiperidine, computational methods are being used to design and optimize molecules with specific biological activities and to understand their interactions with target proteins at a molecular level.

Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics (MD) simulations, allows researchers to predict how benzylpiperidine derivatives will bind to the active site of a target enzyme or receptor. For instance, in the development of new inhibitors for enzymes like acetylcholinesterase (AChE), computational models can predict the binding affinity and orientation of various derivatives. This in silico screening process helps prioritize which compounds to synthesize, saving significant time and resources. MD simulations can further reveal the stability of the ligand-protein complex and highlight key intermolecular interactions, such as hydrogen bonds or π-π stacking, that are crucial for binding.

In addition to predicting binding, computational tools are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. These predictions help identify candidates with favorable drug-like properties, such as the ability to cross the blood-brain barrier, and flag potential liabilities early in the design process. This integrated computational approach enables a more rational and efficient optimization of lead compounds based on the (R)-2-Benzylpiperidine scaffold.

Q & A

Q. What are the recommended safety protocols for handling (R)-2-Benzylpiperidine hydrochloride in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Avoid long-term storage, as degradation may increase hazards . Always consult updated SDS before use, as stability data may evolve with new findings .

Q. How can the enantiomeric purity of this compound be validated after synthesis?

Chiral HPLC or polarimetry are standard methods. For HPLC, use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for resolution (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Compare retention times against a racemic mixture or (S)-enantiomer standard. Polarimetry measures optical rotation ([α]D), with values cross-referenced against literature data for the (R)-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm structure via characteristic signals (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H] (calculated for CHNCl: 217.11 g/mol).

- FT-IR : Identify N–H stretches (2500–3000 cm) and hydrochloride salt formation (broad O–H/N–H bands) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Controlled stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48, 168 hours). Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Conflicting data may arise from impurities or hydrolysis of the piperidine ring; mitigate by pre-purifying the compound and excluding light/oxygen .

Q. What synthetic strategies optimize the yield of this compound while minimizing racemization?

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation of 2-benzylpyridine precursors.

- Protection/Deprotection : Temporarily protect the amine with Boc groups during benzylation to prevent racemization.

- Low-Temperature Quenching : After HCl salt formation, rapidly cool the reaction to crystallize the (R)-enantiomer selectively .

Q. How does this compound interact with biological targets in neurological research?

The compound’s piperidine moiety acts as a σ-1 receptor ligand, while the benzyl group enhances lipophilicity for blood-brain barrier penetration. In vitro assays (e.g., radioligand binding) quantify affinity (K). Pair with molecular docking simulations to predict binding poses using crystallographic σ-1 receptor structures (PDB: 5HK1) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Challenge : Co-elution of impurities with the main peak in HPLC.

- Solution : Employ orthogonal methods:

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.